molecular formula C18H24N4O B2567597 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one CAS No. 1396768-57-2

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one

Cat. No.: B2567597
CAS No.: 1396768-57-2
M. Wt: 312.417
InChI Key: XPHSGDVXOYFRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one is a synthetic organic compound featuring a piperazine core substituted with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group and a propan-1-one moiety. Piperazine derivatives are widely studied for their bioactivity, including antihistamine, antipsychotic, and antifungal properties . The imidazole ring, a common pharmacophore in antifungal agents (e.g., ketoconazole), and the ketone group may influence solubility and metabolic stability.

Properties

IUPAC Name

1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-17(23)21-13-10-20(11-14-21)12-15-22-9-8-19-18(22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHSGDVXOYFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 2-phenyl-1H-imidazole with 1-bromo-2-chloroethane to form 2-(2-phenyl-1H-imidazol-1-yl)ethyl chloride. This intermediate is then reacted with piperazine to yield the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the piperazine moiety can interact with neurotransmitter receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine- and Imidazole-Containing Compounds

Compound Name Piperazine Substituent Imidazole Substituent Functional Groups
1-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one 2-(2-Phenyl-1H-imidazol-1-yl)ethyl Phenyl Ketone (propan-1-one)
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one (II) None Phenyl Ketone (propan-1-one)
Cetirizine Ethyl Ester 4-[(4-Chlorophenyl)phenylmethyl] None Ethyl ester, carboxylic acid
1-[(4-Chlorophenyl)phenylmethyl]piperazine 4-[(4-Chlorophenyl)phenylmethyl] None Chlorophenyl

Key Observations :

  • The target compound uniquely combines a piperazine ring with an imidazole-ethyl group, distinguishing it from simpler analogs like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (II) , which lacks the piperazine moiety .

Pharmacological Implications

Receptor Binding and Selectivity

Piperazine derivatives often exhibit affinity for histamine (H₁), dopamine, or serotonin receptors. The phenylimidazole group in the target compound may enhance interactions with fungal cytochrome P450 enzymes (similar to clotrimazole) or histamine receptors, depending on substituent positioning . In contrast, cetirizine’s chlorophenyl group optimizes H₁ receptor antagonism, while the lack of a halogen in the target compound could reduce antihistamine potency .

Solubility and Bioavailability

However, ester prodrugs (e.g., cetirizine ethyl ester) are designed for improved oral absorption, a feature absent in the ketone-containing target compound .

Pharmacokinetic and Metabolic Profiles

While specific data are unavailable, the piperazine and imidazole motifs suggest susceptibility to hepatic metabolism via cytochrome P450 oxidation. The ketone group may reduce metabolic lability compared to ester-containing analogs, which undergo hydrolysis .

Biological Activity

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a piperazine ring and an imidazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4OC_{19}H_{26}N_4O, with a molecular weight of approximately 342.44 g/mol. The compound's structure includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Imidazole moiety : A five-membered ring with two nitrogen atoms, which contributes to its biological activity.
  • Phenyl group : Enhances lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The imidazole and piperazine groups can bind to specific receptors, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives with imidazole rings demonstrate activity against various pathogens, including:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

These findings suggest potential applications in developing new antimicrobial agents.

Case Studies

Several studies have explored the efficacy of imidazole-containing compounds in preclinical models:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against common pathogens.
    • Results : Compounds showed effective inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : The compound induced apoptosis in MCF7 cells, demonstrating potential as a therapeutic agent in breast cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.